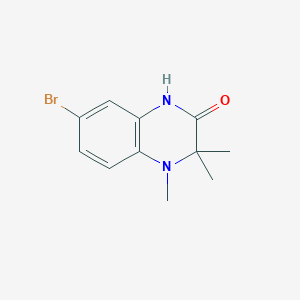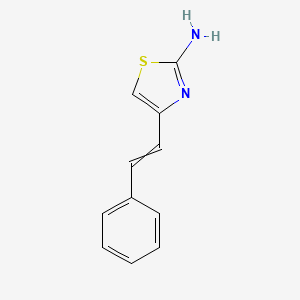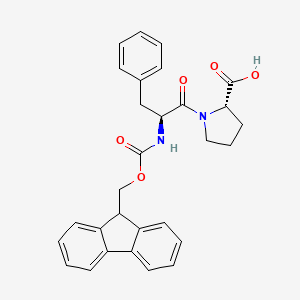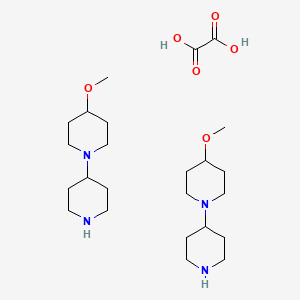
7-溴-3,3,4-三甲基-1,2,3,4-四氢喹喔啉-2-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “7-Bromo-3,3,4-trimethyl-1,2,3,4-tetrahydroquinoxalin-2-one” is a chemical compound with the CAS Number: 1504123-28-7 . It is used as a pharmaceutical intermediate .
Molecular Structure Analysis
The molecule contains a total of 29 bonds. There are 16 non-H bonds, 7 multiple bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 secondary amide (aliphatic), and 1 tertiary amine (aromatic) .科学研究应用
喹啉衍生物的合成
主要应用之一涉及通过溴化反应有效且选择性地合成喹啉衍生物。例如,Şahin 等人(2008 年)描述了一种一锅合成工艺,用于创建合成上有价值的喹啉衍生物,具有高收率。本研究突出了四氢喹啉化合物在通过各种化学反应(包括锂-卤素交换反应和铜诱导的亲核取代)合成新型三取代喹啉衍生物方面的多功能性 (Şahin、Çakmak、Demirtaş、Ökten 和 Tutar,2008 年)。
抗肿瘤活性
对甲氧基-吲哚[2,1-a]异喹啉及其二氢衍生物的合成和评估的研究也表明了潜在的抗肿瘤活性。Ambros 等人(1988 年)合成了这些化合物并在体外测试了它们的细胞抑制活性,结果表明某些衍生物显示出对细胞增殖的显着抑制作用 (Ambros、Angerer 和 Wiegrebe,1988 年)。
四氢喹喔啉的合成
已经探索了通过涉及溴代和硝基多氟苯衍生物的反应来化学合成四氢喹喔啉,作为产生功能化四氢喹喔啉体系的方法。Sandford 等人(2007 年)利用这种方法生成可作为药物发现中有用骨架的化合物,证明了这些反应在制备结构多样且具有潜在生物活性的分子中的应用 (Sandford、Tadeusiak、Yufit 和 Howard,2007 年)。
抗氧化活性
已经研究了含有 1,2,3,4-四氢喹啉结构的化合物的抗氧化活性,以了解它们在防止氧化降解方面的有效性。西山等人(2003 年)发现具有特定邻位取代基的 1,2,3,4-四氢喹啉表现出增加的抗氧化活性,表明它们在各种应用中作为稳定剂的潜力 (西山、桥口、坂田和阪口,2003 年)。
属性
IUPAC Name |
7-bromo-3,3,4-trimethyl-1H-quinoxalin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O/c1-11(2)10(15)13-8-6-7(12)4-5-9(8)14(11)3/h4-6H,1-3H3,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYBUGFRYTFJLSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC2=C(N1C)C=CC(=C2)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Bromo-5-[(pyrrolidin-1-yl)carbonyl]aniline](/img/structure/B1450337.png)
![2-{1H-pyrazolo[4,3-b]pyridin-1-yl}acetic acid dihydrochloride](/img/structure/B1450338.png)
![6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrate](/img/structure/B1450339.png)
![[3-(Dimethylamino)-1-pyrrolidinyl]acetic acid hydrate](/img/structure/B1450343.png)


![[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]amine hydrochloride](/img/structure/B1450348.png)

![1-[5-(4-Chlorophenyl)-4-methyl-1,1-dioxidoisothiazol-3-yl]piperidin-4-amine hydrochloride](/img/structure/B1450353.png)




